22-Hydroxy Mifepristone-d6

Description

Propriétés

Numéro CAS |

105012-15-5 |

|---|---|

Formule moléculaire |

C29H35NO3 |

Poids moléculaire |

445.6 g/mol |

Nom IUPAC |

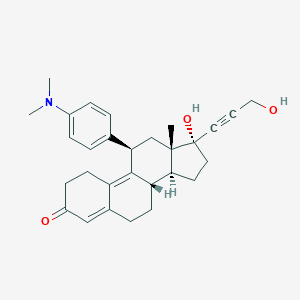

(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26-,28-,29+/m0/s1 |

Clé InChI |

ULLTWLWXPJPTQG-QYQUYBGJSA-N |

SMILES isomérique |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C#CCO)O)C5=CC=C(C=C5)N(C)C |

SMILES canonique |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C |

Synonymes |

(11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)-estra-4,9-dien-3-one; RU 42698; |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 22-Hydroxy Mifepristone-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxy Mifepristone-d6 is the deuterium-labeled form of 22-Hydroxy Mifepristone (B1683876), a primary metabolite of the synthetic steroid Mifepristone (also known as RU-486). Mifepristone is a potent progesterone (B1679170) and glucocorticoid receptor antagonist. Due to its properties, it is utilized for medical termination of pregnancy and in the management of hyperglycemia in patients with Cushing's syndrome. The hydroxylated metabolite, 22-Hydroxy Mifepristone, retains significant biological activity. The deuterated analog, 22-Hydroxy Mifepristone-d6, serves as an essential tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Mifepristone and its metabolites in biological matrices. This guide provides a comprehensive technical overview of 22-Hydroxy Mifepristone-d6, including its chemical properties, metabolic pathways, and detailed experimental protocols for its use.

Chemical and Physical Properties

22-Hydroxy Mifepristone-d6 is a stable, isotopically labeled version of the active metabolite. Its fundamental properties are summarized below for reference.

| Property | Value | Source |

| Chemical Name | (11β,17β)-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)-estra-4,9-dien-3-one | [1] |

| Synonyms | RU 42698-d6, Hydroxy Mifepristone D6 | [1] |

| Molecular Formula | C₂₉H₂₉D₆NO₃ | [2] |

| Molecular Weight | 451.63 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

| Parent Drug | Mifepristone (RU-486) | [2] |

| Unlabeled CAS No. | 105012-15-5 | [1] |

Biological Activity and Metabolism

Mifepristone undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved.[3][4] The main metabolic pathways are N-demethylation and terminal hydroxylation of the 17-propynyl chain. This process leads to the formation of several active metabolites, including N-monodemethylated (RU 42633), N-didemethylated (RU 42848), and hydroxylated (RU 42698) forms.[5] These metabolites, including 22-Hydroxy Mifepristone, retain considerable binding affinity for both the progesterone and glucocorticoid receptors, contributing to the overall pharmacological effect of the parent drug.[6] One source indicates that 22-Hydroxy Mifepristone has a relative binding affinity of 48% to the human glucocorticoid receptor.[7]

Metabolic Pathway of Mifepristone

The following diagram illustrates the primary metabolic transformations of Mifepristone.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 22-Hydroxy Mifepristone-D6 - Acanthus Research [acanthusresearch.com]

- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Differential oxidation of mifepristone by cytochromes P450 3A4 and 3A5: selective inactivation of P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Activation of Mifepristone [RU486; 17β-Hydroxy-11β-(4-dimethylaminophenyl)-17α-(1-propynyl)-estra-4,9-dien-3-one] by Mammalian Cytochromes P450 and the Mechanism-Based Inactivation of Human CYP2B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of 22-Hydroxy Mifepristone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 22-Hydroxy Mifepristone-d6, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of Mifepristone (B1683876). Due to the proprietary nature of the synthesis of many commercial chemical standards, this document outlines a plausible and technically sound synthetic and purification strategy based on established chemical principles and available literature on Mifepristone and its analogs.

Introduction

22-Hydroxy Mifepristone is an active, hydroxylated metabolite of Mifepristone (RU-486).[1][2] Like its parent compound, it exhibits antiprogestational and antiglucocorticoidal activities.[1][3] The deuterated form, 22-Hydroxy Mifepristone-d6, in which the six hydrogen atoms of the N,N-dimethylamino group are replaced with deuterium, is an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[4] Its use allows for precise and accurate quantification of 22-Hydroxy Mifepristone in biological matrices by correcting for variations during sample preparation and analysis.[4]

The molecular formula for 22-Hydroxy Mifepristone-d6 is C29H29D6NO3, with a molecular weight of approximately 451.63 g/mol .[5][6]

Proposed Synthetic Pathway

The synthesis of 22-Hydroxy Mifepristone-d6 can be envisioned as a multi-step process starting from a suitable steroid precursor. The key transformations involve the introduction of the deuterated dimethylamino-phenyl group at the 11β position, the formation of the 17α-(3-hydroxy-1-propynyl) side chain, and the establishment of the diene system in the steroid core.

A logical synthetic approach would involve the synthesis of Mifepristone-d6 as an intermediate, followed by a selective hydroxylation at the 22-position.

Caption: Proposed Synthetic Workflow for 22-Hydroxy Mifepristone-d6.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the key stages of the synthesis and purification of 22-Hydroxy Mifepristone-d6.

3.1. Synthesis of Mifepristone-d6 (Intermediate)

The synthesis of the Mifepristone-d6 intermediate can be adapted from established procedures for Mifepristone.[7][8] A critical step is the use of a deuterated Grignard reagent or a subsequent deuteromethylation step. A plausible route starts from a protected estra-5(10),9(11)-diene-3,17-dione (B195095).

-

Preparation of the 11β-Aryl Steroid:

-

A solution of 4-bromo-N,N-bis(trideuteriomethyl)aniline in anhydrous THF is used to prepare the corresponding Grignard reagent by reacting with magnesium turnings.

-

The protected estra-5(10),9(11)-diene-3,17-dione is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C).

-

The Grignard reagent is added dropwise to the steroid solution, followed by the addition of cuprous chloride to facilitate the 1,4-conjugate addition.

-

The reaction is quenched with an aqueous ammonium (B1175870) chloride solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

-

Introduction of the 17α-Propynyl Group:

-

The 17-keto group of the resulting steroid is reacted with a propynyl (B12738560) Grignard reagent (e.g., propynylmagnesium bromide) in anhydrous THF at low temperature.

-

The reaction introduces the 17α-propynyl and 17β-hydroxy groups.

-

-

Deprotection and Dehydration:

-

The protecting group at the 3-position is removed under acidic conditions (e.g., with hydrochloric acid in a suitable solvent). This step also induces dehydration to form the 4,9-diene system, yielding Mifepristone-d6.

-

3.2. Selective Hydroxylation to 22-Hydroxy Mifepristone-d6

The selective oxidation of the terminal methyl group of the propynyl side chain is a challenging transformation. Reagents known for allylic or propargylic hydroxylations can be employed.

-

Hydroxylation Reaction:

-

Mifepristone-d6 is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

-

An oxidizing agent, such as selenium dioxide (SeO2), is added to the solution.[9] The reaction may require heating to proceed at a reasonable rate.

-

The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up:

-

Upon completion, the reaction mixture is filtered to remove selenium byproducts.

-

The filtrate is diluted with water and extracted multiple times with an organic solvent like dichloromethane (B109758) or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

3.3. Purification of 22-Hydroxy Mifepristone-d6

Purification is critical to obtain the high-purity standard required for analytical applications. A multi-step purification strategy is typically necessary.

-

Flash Column Chromatography:

-

The crude 22-Hydroxy Mifepristone-d6 is first purified by flash column chromatography on silica (B1680970) gel.

-

A gradient of solvents, for example, from hexane (B92381) to ethyl acetate, is used to elute the compounds. The polarity of the solvent system is optimized based on TLC analysis.

-

Fractions are collected and analyzed by TLC or HPLC to identify those containing the desired product.

-

-

Preparative HPLC:

-

For achieving high purity (>98%), the fractions from column chromatography containing the product are pooled, concentrated, and further purified by preparative reverse-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of a modifier like formic acid.

-

The peak corresponding to 22-Hydroxy Mifepristone-d6 is collected.

-

-

Final Isolation:

-

The solvent from the collected HPLC fraction is removed under reduced pressure.

-

The final product is lyophilized or dried under high vacuum to remove any residual solvents.

-

The purity of the final product is confirmed by analytical HPLC, and its identity is confirmed by mass spectrometry and NMR spectroscopy.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of 22-Hydroxy Mifepristone-d6.

Table 1: Summary of Hypothetical Reaction Yields

| Reaction Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| Synthesis of Mifepristone-d6 | Estradiene Precursor | Mifepristone-d6 | 1.2 | 0.75 | 62.5 |

| Hydroxylation | Mifepristone-d6 | Crude 22-Hydroxy Mifepristone-d6 | 0.78 | 0.45 | 57.7 |

| Purification | Crude Product | Pure 22-Hydroxy Mifepristone-d6 | 0.45 | 0.31 | 68.9 |

Table 2: Purity and Characterization Data

| Analysis | Method | Specification | Result |

| Purity | HPLC | ≥ 98% | 99.2% |

| Identity | LC-MS/MS | Consistent with expected mass | Confirmed |

| Deuterium Incorporation | Mass Spectrometry | ≥ 99% D6 | Confirmed |

| Structure | ¹H NMR, ¹³C NMR | Consistent with proposed structure | Confirmed |

Use in Bioanalysis: An Experimental Workflow

22-Hydroxy Mifepristone-d6 is primarily used as an internal standard in the quantification of 22-Hydroxy Mifepristone in biological samples. The workflow is as follows:

Caption: Bioanalytical Workflow using 22-Hydroxy Mifepristone-d6.

Detailed Protocol for Bioanalysis:

-

Sample Collection: A biological sample (e.g., 200 µL of human plasma) is obtained.[4]

-

Internal Standard Spiking: A known amount of 22-Hydroxy Mifepristone-d6 solution (e.g., 20 µL of a 1000 ng/mL solution) is added to the sample.[4]

-

Sample Preparation (Liquid-Liquid Extraction):

-

A buffer solution (e.g., 0.5 M ammonium carbonate, pH 9) is added.[4]

-

An immiscible organic solvent (e.g., 2 mL of tert-butyl-methyl ether) is added, and the mixture is vortexed for an extended period (e.g., 10 minutes) to extract the analytes.[4]

-

The sample is centrifuged to separate the aqueous and organic layers.[4]

-

The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.[4]

-

The residue is reconstituted in a small volume of the mobile phase for analysis.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into an HPLC system coupled to a triple quadrupole mass spectrometer (QqQ-MS).

-

The analytes are separated on a C18 column using a gradient elution.[4]

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte (22-Hydroxy Mifepristone) and the internal standard (22-Hydroxy Mifepristone-d6).

-

-

Quantification:

-

The peak areas for both the analyte and the internal standard are integrated.

-

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

-

The concentration of the analyte in the unknown sample is determined from the calibration curve.

-

This comprehensive guide provides a robust framework for understanding the synthesis, purification, and application of 22-Hydroxy Mifepristone-d6, a vital tool for researchers in drug metabolism and pharmacokinetics.

References

- 1. Synthesis of metapristone through an efficient N-demethylation of mifepristone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, spectral characterization, and in vitro cellular activities of metapristone, a potential cancer metastatic chemopreventive agent derived from mifepristone (RU486) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]

- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103570785A - Preparation method of mifepristone intermediate - Google Patents [patents.google.com]

- 6. Mifepristone (RU-486), the recently developed antiprogesterone drug and its analogues | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Mifepristone - Wikipedia [en.wikipedia.org]

- 9. Mifepristone-d6 | Isotope-Labeled Compounds | 1228097-18-4 | Invivochem [invivochem.com]

Technical Guide: Certificate of Analysis for 22-Hydroxy Mifepristone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of 22-Hydroxy Mifepristone-d6, a deuterated internal standard crucial for the quantitative analysis of 22-Hydroxy Mifepristone, a significant metabolite of Mifepristone.

Compound Information and Specifications

22-Hydroxy Mifepristone-d6 is the deuterium-labeled form of 22-Hydroxy Mifepristone (also known as RU 42698), an active metabolite of Mifepristone with known antiprogestational and antiglucocorticoidal activities.[1][2] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification assays, which helps to improve the accuracy and precision of analytical methods.[1][2]

The following table summarizes the typical data found on a Certificate of Analysis for 22-Hydroxy Mifepristone-d6.

| Parameter | Specification |

| Product Name | 22-Hydroxy Mifepristone-d6 |

| Synonyms | (11β,17β)-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)...[3] |

| Molecular Formula | C29H29D6NO3[3] |

| Molecular Weight | 451.63 g/mol [3] |

| Appearance | White to off-white solid powder[4] |

| Purity (by HPLC) | >98.0%[4] |

| Isotopic Purity | ≥99% Deuterium incorporation |

| Identity Confirmation | Conforms to structure by ¹H-NMR and Mass Spectrometry[4] |

| Solubility | Soluble in DMSO[4] |

| Storage Conditions | Long term: -20°C under dry conditions; Short term: 0-4°C under dry conditions[4] |

Experimental Protocols

The accurate quantification of Mifepristone and its metabolites, including 22-Hydroxy Mifepristone, from biological matrices is critical for pharmacokinetic and metabolic studies. A validated Ultra-High-Performance Liquid Chromatography-tandem Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) method is a standard approach.[5]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction (LLE) is a common and effective method for extracting Mifepristone and its metabolites from biological samples such as blood or plasma.[5]

Protocol:

-

To 200 µL of the biological sample (e.g., human blood), add 20 µL of an internal standard solution containing 22-Hydroxy Mifepristone-d6 (at a concentration of 1000 ng/mL).[5]

-

Add 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9) to the sample.[5]

-

Perform the liquid-liquid extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.[5]

-

Centrifuge the samples at 1520 x g for 10 minutes at 4°C.[5]

-

Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[5]

-

Reconstitute the dried extract in 50 µL of methanol (B129727) for UHPLC-QqQ-MS/MS analysis.[5]

UHPLC-QqQ-MS/MS Analysis

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Typical):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for 22-Hydroxy Mifepristone and the internal standard, 22-Hydroxy Mifepristone-d6.

Diagrams and Workflows

Experimental Workflow for Sample Analysis

The following diagram illustrates the general workflow for the analysis of 22-Hydroxy Mifepristone in a biological sample using a deuterated internal standard.

Mifepristone Signaling Pathway

Mifepristone and its metabolites, including 22-Hydroxy Mifepristone, exert their biological effects primarily by acting as antagonists to the progesterone (B1679170) and glucocorticoid receptors.[6][7] This antagonism disrupts the normal signaling pathways of these steroid hormones. The following diagram depicts a simplified overview of Mifepristone's interaction with these receptors.

Mifepristone's high affinity for these receptors allows it to competitively inhibit the binding of the natural ligands, progesterone and cortisol, thereby blocking their downstream signaling cascades.[6][7] This mechanism is fundamental to its therapeutic applications, including pregnancy termination and the management of Cushing's syndrome.[7] Furthermore, research has indicated that Mifepristone's effects may also involve other signaling pathways, such as the Insulin-like Growth Factor-1 (IGF-1) pathway, particularly in the context of treating uterine leiomyomas.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 22-Hydroxy Mifepristone-d6 | LGC Standards [lgcstandards.com]

- 4. medkoo.com [medkoo.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Purity of 22-Hydroxy Mifepristone-d6

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the methods used to assess the isotopic purity of 22-Hydroxy Mifepristone-d6, a deuterated analog of a mifepristone (B1683876) metabolite. While specific isotopic purity percentages are not publicly available in the reviewed literature, this document details the analytical techniques, such as mass spectrometry, that are fundamental for its determination. The isotopic purity of 22-Hydroxy Mifepristone-d6 is critical for its role as an internal standard in quantitative bioanalytical assays.

Introduction to 22-Hydroxy Mifepristone-d6

22-Hydroxy Mifepristone-d6 is the deuterium-labeled form of 22-Hydroxy Mifepristone, a primary metabolite of Mifepristone (also known as RU-486)[1][2]. Mifepristone is a synthetic steroid with antiprogestational and antiglucocorticoidal properties[1]. Its deuterated metabolites, including 22-Hydroxy Mifepristone-d6, are essential tools in pharmacokinetic and metabolic studies, often used as internal standards in mass spectrometry-based quantification to ensure accuracy and precision[3][4].

Chemical Information:

Assessment of Isotopic Purity

The isotopic purity of a deuterated compound refers to the percentage of the substance that contains the desired number of deuterium (B1214612) atoms. High isotopic purity is crucial for internal standards to avoid interference with the quantification of the unlabeled analyte. The primary method for determining isotopic purity is mass spectrometry, which separates ions based on their mass-to-charge ratio.

While specific quantitative data on the isotopic purity of commercially available 22-Hydroxy Mifepristone-d6 is not provided in the reviewed literature, the analytical methods described for its use as an internal standard inherently rely on its high isotopic purity.

Experimental Protocols for Analysis

A validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) method has been developed for the determination of mifepristone and its metabolites, including 22-Hydroxy Mifepristone, using 22-Hydroxy Mifepristone-d6 as an internal standard[3][4]. This method provides a framework for the analysis and, by extension, the assessment of isotopic purity.

3.1. Sample Preparation (Liquid-Liquid Extraction) [3]

-

Transfer 200 µL of the human whole blood sample to a 12-mL plastic tube.

-

Add 20 μL of an internal standard mixture solution (containing 22-OH-mifepristone-d6 at a concentration of 1000 ng/mL).

-

Add 200 μL of 0.5 M ammonium (B1175870) carbonate solution (pH 9).

-

Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether for 10 minutes.

-

Centrifuge the samples at 1520× g for 10 minutes at 4 °C.

-

Transfer the organic phase to a 2-mL Eppendorf tube.

-

Evaporate the organic phase to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue for UHPLC-MS/MS analysis.

3.2. UHPLC-QqQ-MS/MS Analysis [3][4] The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer. The method is validated for linearity, sensitivity, precision, and accuracy.

Table 1: UHPLC-QqQ-MS/MS Method Validation Parameters [3][7][8]

| Parameter | Value |

|---|---|

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Linear Concentration Range | 0.5 - 500 ng/mL |

| Coefficient of Determination (R²) | >0.999 |

| Intra-day Precision (RSD%) | ≤ 13.2% |

| Inter-day Precision (RSD%) | ≤ 13.2% |

| Intra-day Accuracy (RE%) | ± 13.2% |

| Inter-day Accuracy (RE%) | ± 13.2% |

| Recovery | 96.3–114.7% |

| Matrix Effect | -3.0 to 14.7% |

Table 2: Mass Spectrometry Parameters for 22-Hydroxy Mifepristone-d6 [3]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|

| 22-OH-mifepristone-d6 | 452.0 | 394.25 |

Visualizations

The following diagrams illustrate the metabolic pathway of mifepristone and the analytical workflow for its quantification.

Caption: Metabolic pathway of Mifepristone.

Caption: UHPLC-MS/MS analytical workflow.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 22-Hydroxy Mifepristone-D6 - Acanthus Research [acanthusresearch.com]

- 7. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion | Semantic Scholar [semanticscholar.org]

Stability and Storage of 22-Hydroxy Mifepristone-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 22-Hydroxy Mifepristone-d6, a deuterated metabolite of Mifepristone. The information presented herein is crucial for ensuring the integrity of this compound in research and development settings. The guidance is compiled from available data on the parent compound, Mifepristone, and its metabolites, providing a robust framework for handling and storage protocols.

Recommended Storage and Handling

Proper storage is paramount to maintain the chemical and isotopic purity of 22-Hydroxy Mifepristone-d6. Based on manufacturer recommendations and best practices for deuterated compounds, the following conditions are advised:

-

Long-Term Storage: The solid compound should be stored at -20°C in a tightly sealed container to prevent degradation.[1]

-

Shipping: The compound is generally shipped at ambient temperatures, indicating a degree of short-term stability.[1]

-

Handling: To prevent hydrogen-deuterium exchange and contamination, especially with atmospheric moisture, it is recommended to handle the compound in a dry, inert atmosphere (e.g., a glove box). Use of dried glassware and solvents is essential when preparing solutions.

-

Solutions: Stock solutions should be stored at -20°C. For extended storage, aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Stability Profile

Forced Degradation Studies of Mifepristone

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The following table summarizes the results from studies on Mifepristone, which are indicative of the potential vulnerabilities of the 22-Hydroxy Mifepristone-d6 molecule.

| Stress Condition | Reagents and Conditions | Observations and Degradation Products |

| Acidic Hydrolysis | 0.1 N Methanolic HCl, reflux at 70°C for 3 hours | Degradation observed.[2] |

| Basic Hydrolysis | 0.5 N Methanolic NaOH, reflux at 70°C for 5 hours | Degradation observed.[2] |

| Oxidative Degradation | 6% H₂O₂ at room temperature for 8 hours | Degradation observed.[2] |

| Thermal Degradation | Dry heat | No significant degradation observed.[3] |

| Photolytic Degradation | UV light | No significant degradation observed.[3] |

Short-Term Stability of 22-Hydroxy Mifepristone in Human Blood

A study on the determination of Mifepristone and its metabolites in human blood provided short-term stability data for 22-OH-mifepristone. The results indicate good stability under typical analytical laboratory conditions.

| Analyte | Condition | Stability (Percentage Bias) |

| 22-OH-mifepristone | Short-term in human blood | 1.85 – 5.17%[4][5] |

Metabolic Pathway of Mifepristone

22-Hydroxy Mifepristone is a major metabolite of Mifepristone, formed through hydroxylation. Understanding this pathway is crucial for metabolic studies.

Caption: Metabolic conversion of Mifepristone.

Experimental Protocols

General Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability and forced degradation studies, based on ICH guidelines.

Caption: Workflow for stability and forced degradation studies.

Protocol for Forced Degradation of Mifepristone (as a proxy)

The following protocols are adapted from studies on Mifepristone and can be used as a starting point for designing forced degradation studies for 22-Hydroxy Mifepristone-d6.

4.2.1. Acidic Degradation

-

Accurately weigh 10 mg of the compound and transfer to a 10 mL volumetric flask.

-

Dissolve the compound in 10 mL of 0.1 N methanolic HCl.

-

Reflux the solution at 70°C for 3 hours.[2]

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate base.

-

Dilute to a suitable concentration with the mobile phase for analysis.

4.2.2. Basic Degradation

-

Accurately weigh 10 mg of the compound and transfer to a 10 mL volumetric flask.

-

Dissolve the compound in 10 mL of 0.5 N methanolic NaOH.

-

Reflux the solution at 70°C for 5 hours.[2]

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate acid.

-

Dilute to a suitable concentration with the mobile phase for analysis.

4.2.3. Oxidative Degradation

-

Accurately weigh 10 mg of the compound and transfer to a 10 mL volumetric flask.

-

Dissolve the compound in a suitable solvent.

-

Add 1 mL of 6% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 8 hours.[2]

-

Dilute to a suitable concentration with the mobile phase for analysis.

Analytical Method for Quantification

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. Based on the literature for Mifepristone and its metabolites, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a mass spectrometer (LC-MS) is recommended.

4.3.1. Example UHPLC-QqQ-MS/MS Method for Mifepristone and Metabolites

-

Column: Kinetex XB-C18 (2.1 × 150 mm, 2.6 µm)

-

Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: 5% B to 98% B over 12 minutes

-

Injection Volume: 2 µL

-

Detection: Triple-quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[5]

Conclusion

The stability and proper storage of 22-Hydroxy Mifepristone-d6 are critical for its effective use in research and development. While specific stability data for this deuterated metabolite is limited, information from its parent compound, Mifepristone, provides a strong foundation for establishing handling and storage protocols. The recommended long-term storage condition is -20°C in a tightly sealed container. Forced degradation studies on Mifepristone indicate potential susceptibility to acidic, basic, and oxidative conditions. A validated stability-indicating LC-MS method is essential for accurate quantification and monitoring of the compound's purity over time. Further studies are warranted to establish a comprehensive stability profile specifically for 22-Hydroxy Mifepristone-d6.

References

- 1. 22-Hydroxy Mifepristone-d6 | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion | MDPI [mdpi.com]

- 5. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 22-Hydroxy Mifepristone-d6 in Modern Mifepristone Metabolism Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (B1683876) (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. It is widely used for medical termination of pregnancy and in the management of hyperglycemia associated with Cushing syndrome. A thorough understanding of its pharmacokinetic profile, particularly its metabolism, is crucial for optimizing clinical efficacy and safety. Drug metabolism studies elucidate the pathways of biotransformation, identify active or inactive metabolites, and provide critical data for assessing drug-drug interactions.

In modern bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are considered the "gold standard" for achieving the highest accuracy and precision. This guide focuses on the specific role of 22-Hydroxy Mifepristone-d6, a deuterated analog of a key mifepristone metabolite, as an indispensable tool in these advanced analytical studies.

Mifepristone Metabolism: Pathways and Key Metabolites

Mifepristone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with some contribution from other isoforms like CYP2B6. The metabolism of mifepristone proceeds mainly through two primary pathways: N-demethylation of the 11β-aminophenyl group and terminal hydroxylation of the 17α-propynyl chain.

This biotransformation results in three major, pharmacologically active metabolites found in human plasma:

-

N-monodemethylated mifepristone (RU 42633): The most abundant metabolite in plasma.

-

N-didemethylated mifepristone (RU 42848): Formed by the subsequent loss of the second methyl group.

-

22-Hydroxy Mifepristone (RU 42698): The product of hydroxylation at the terminal carbon of the propynyl (B12738560) side chain.

These metabolites retain considerable affinity for progesterone (B1679170) and glucocorticoid receptors, meaning they contribute to the overall biological activity of the drug. Therefore, accurately quantifying both the parent drug and its metabolites is essential for a complete pharmacokinetic assessment.

The Gold Standard: Deuterated Internal Standards in Quantitative Bioanalysis

Quantitative analysis of drugs and their metabolites in complex biological matrices like blood or plasma is fraught with challenges, including loss of analyte during sample preparation and variability from matrix effects or instrument performance. Internal standards (IS) are used to correct for these sources of error. An ideal IS behaves identically to the analyte throughout the entire analytical process.

Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, are the preferred choice for an IS in mass spectrometry.

-

Chemical Identity: They are chemically identical to the analyte, ensuring they have the same extraction recovery, chromatographic retention time, and ionization efficiency.

-

Mass Difference: The incorporation of deuterium (B1214612) (²H) atoms creates a mass shift, allowing the mass spectrometer to distinguish between the analyte and the IS.

-

Correction for Variability: By adding a known concentration of the deuterated IS to every sample before processing, any experimental variability affects both the analyte and the IS equally. The final quantification is based on the ratio of the analyte's signal to the IS's signal, which remains constant and accurate despite variations in sample recovery or matrix-induced ion suppression.

22-Hydroxy Mifepristone-d6 is the deuterium-labeled version of the 22-Hydroxy Mifepristone metabolite. Its use as an internal standard is critical for the precise and accurate quantification of this specific metabolite, enabling researchers to build a reliable pharmacokinetic profile.

Experimental Protocols: LC-MS/MS Method for Mifepristone and Metabolites

The simultaneous determination of mifepristone and its metabolites requires a highly sensitive and specific analytical method. Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) is the state-of-the-art technique for this purpose. The following is a representative protocol based on validated methods.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of whole blood, plasma, or serum into a microcentrifuge tube.

-

Add 20 µL of an internal standard mixture containing Mifepristone-d3, N-desmethyl-mifepristone-d3, and 22-OH-mifepristone-d6 (each at a known concentration, e.g., 1000 ng/mL).

-

Add 200 µL of a basifying agent (e.g., 0.5 M ammonium (B1175870) carbonate solution, pH 9) and vortex.

-

Add 2 mL of an organic extraction solvent (e.g., tert-butyl-methyl ether) and vortex for 10 minutes.

-

Centrifuge the sample at 1520 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Transfer the upper organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., methanol) for analysis.

2. Chromatographic Conditions

-

System: UHPLC system.

-

Column: A C18 reversed-phase column (e.g., XTERRA MS C18, 150 x 2.1 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., water with 0.2% acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 2-20 µL.

-

Column Temperature: 25-35°C.

3. Mass Spectrometry Conditions

-

System: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Key Parameters: Nebulizing gas flow: 3 L/min; Drying gas flow: 10 L/min; Interface temperature: 250°C; Heat block temperature: 350°C.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure specificity and sensitivity.

Data Presentation and Method Performance

A robust and validated analytical method is paramount. The tables below summarize typical quantitative data, including method validation parameters and analyte concentrations observed in a clinical setting.

Table 1: Pharmacokinetic Parameters of Mifepristone (10 mg Oral Dose)

| Parameter | Mean Value (± SD) | Unit |

|---|---|---|

| Cmax (Peak Concentration) | 476.4 (± 223.1) | ng/mL |

| tmax (Time to Peak) | 1.04 (± 0.80) | h |

| t1/2 (Elimination Half-life) | 20.61 (± 6.50) | h |

| AUC0-∞ (Total Exposure) | 4384.2 (± 1880.1) | ng·h/mL |

Table 2: Representative LC-MS/MS Method Validation Parameters

| Parameter | Mifepristone | N-desmethyl-Mifepristone | 22-OH-Mifepristone | N,N-didesmethyl-Mifepristone |

|---|---|---|---|---|

| Linear Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | 0.5 - 500 | 0.5 - 1000 |

| LLOQ (ng/mL) | 0.5 | 0.5 | 0.5 | 0.5 |

| Correlation (R²) | >0.999 | >0.999 | >0.999 | >0.999 |

| Intra-day Precision (%RSD) | < 13.2% | < 13.2% | < 13.2% | < 13.2% |

| Inter-day Precision (%RSD) | < 13.2% | < 13.2% | < 13.2% | < 13.2% |

| Accuracy (%RE) | ± 13.2% | ± 13.2% | ± 13.2% | ± 13.2% |

| Recovery (%) | 96.3 - 114.7 | 96.3 - 114.7 | 96.3 - 114.7 | 96.3 - 114.7 |

| Matrix Effect (%) | -3.0 to 14.7 | -3.0 to 14.7 | -3.0 to 14.7 | -3.0 to 14.7 |

Table 3: MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Mifepristone | 430.0 | 372.0 |

| N-desmethyl-mifepristone | 416.0 | 358.0 |

| N,N-didesmethyl-mifepristone | 402.0 | 344.0 |

| 22-Hydroxy Mifepristone | 446.0 | 428.0 |

| N-desmethyl-hydroxy-mifepristone | 432.0 | 414.0 |

| 22-Hydroxy Mifepristone-d6 (IS) | 452.0 | 434.0 |

Table 4: Example Concentrations in a Human Blood Sample After Mifepristone Administration

| Compound | Concentration (ng/mL) |

|---|---|

| Mifepristone | 557.4 |

| N-desmethyl-mifepristone | 638.7 |

| 22-Hydroxy Mifepristone | 176.9 |

| N,N-didesmethyl-mifepristone | 144.5 |

| N-desmethyl-hydroxy-mifepristone | Qualitative |

Conclusion

The study of mifepristone's metabolism is fundamental to understanding its complete pharmacological profile. 22-Hydroxy Mifepristone is a clinically relevant, active metabolite formed via a primary metabolic pathway. Accurate quantification of this metabolite is therefore not optional, but essential for comprehensive pharmacokinetic and toxicokinetic analyses.

22-Hydroxy Mifepristone-d6 serves as the ideal internal standard for this purpose, embodying the principles of isotope dilution mass spectrometry. Its use in validated LC-MS/MS methods allows researchers and drug development professionals to overcome the inherent challenges of bioanalysis, ensuring that the generated data is accurate, precise, and reproducible. The application of such advanced tools is critical for regulatory submissions, clinical trial monitoring, and ultimately, the safe and effective use of mifepristone in a clinical setting.

The Cornerstone of Precision: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical diagnostics, and environmental monitoring, the precise and accurate quantification of target analytes in complex biological matrices is paramount. This in-depth technical guide provides a comprehensive overview of the theory, application, and practical considerations of using deuterated internal standards in mass spectrometry. By leveraging the principle of isotope dilution, these standards have become the gold standard for achieving robust and reliable quantitative data.

The Core Principle: Isotope Dilution with Deuterated Standards

The foundational principle behind the use of deuterated internal standards is isotopic dilution. A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (B1214612) (²H or D).[1][2] This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest.[3] Consequently, it exhibits nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1]

The key distinction lies in its increased mass, which allows the mass spectrometer to differentiate it from the native analyte.[1] By adding a known amount of the deuterated standard to a sample at the earliest stage of preparation, it effectively serves as a "chaperone" for the analyte. Any losses or variations that occur during the analytical workflow—such as incomplete extraction, matrix-induced ion suppression or enhancement, and injection volume variability—will affect both the analyte and the deuterated standard to the same degree.[2][3] The ratio of the analyte's signal to the internal standard's signal is then used for quantification, providing a highly accurate and precise measurement that is corrected for these potential sources of error.

// Annotations { rank=same; Spike; node [shape=plaintext, fontcolor="#EA4335"]; Losses [label="Losses and variability\naffect both equally"]; } Extraction -> Losses [style=invis]; Losses -> LC [style=invis];

} caption: "Isotope Dilution Workflow with a Deuterated Internal Standard."

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other quantification strategies, such as external calibration or the use of structural analogs as internal standards.

-

Mitigation of Matrix Effects: Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[4] Because a deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for effective normalization.[5]

-

Correction for Sample Preparation Variability: Losses during sample extraction and cleanup are a common source of error. A deuterated standard, added at the beginning of the process, accurately reflects these losses.

-

Improved Precision and Accuracy: By correcting for various sources of error, deuterated internal standards significantly improve the precision and accuracy of quantitative measurements.[4]

-

Increased Robustness of the Method: The use of a suitable deuterated internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions.

Data Presentation: Performance of Deuterated Internal Standards

The superior performance of deuterated internal standards is evident when comparing analytical results with and without their use, or against other types of internal standards.

| Analyte | Internal Standard (IS) Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Source |

| Pesticide (Imidacloprid) | No Internal Standard | 10 | >60% variability | >50% | [6] |

| Deuterated Analogue | 10 | Within 25% | <20% | [6] | |

| Immunosuppressant (Tacrolimus) | Structural Analogue | Not Specified | Higher variability | 7.6 - 9.7 | [7] |

| Deuterated (d4) SIL-IS | Not Specified | Improved accuracy | Consistently lower RSD | [7] | |

| Testosterone | D2-Testosterone | Not Specified | Reference | Reference | [2] |

| D5-Testosterone | Not Specified | Lower results compared to D2 | - | [2] | |

| C13-Testosterone | Not Specified | Closer to D2 results | - | [2] |

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. Below are representative methodologies for common applications.

Quantification of a Small Molecule Drug in Human Plasma

This protocol describes a typical workflow for the quantification of a therapeutic drug in plasma using protein precipitation for sample cleanup.

Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of the analyte and the deuterated internal standard (e.g., 1 mg/mL in methanol).

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into blank plasma.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or QC, add 10 µL of the deuterated internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Quantification of Pesticides in a Food Matrix (QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the analysis of pesticide residues in food.[8]

Methodology:

-

Sample Homogenization:

-

Homogenize a representative portion of the food sample (e.g., fruits, vegetables).

-

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add the deuterated internal standard.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at >3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments).[8]

-

Vortex for 30 seconds.

-

Centrifuge at >3000 rcf for 5 minutes.

-

-

LC-MS/MS or GC-MS/MS Analysis:

-

Transfer the cleaned-up extract for analysis.

-

The instrumental analysis would follow similar principles as described in section 4.1, with chromatographic and mass spectrometric conditions optimized for the specific pesticides of interest.

-

SILAC-Based Quantitative Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics.[9]

Methodology:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine).

-

The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-arginine and ²H₄-L-lysine).

-

Culture for at least five cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.[10]

-

-

Experimental Treatment and Sample Pooling:

-

Apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

-

Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio.

-

-

Protein Extraction and Digestion:

-

Lyse the combined cells and extract the proteins.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.

-

-

Data Analysis:

-

Specialized software is used to identify the peptide pairs and quantify the ratio of their peak intensities.

-

This ratio reflects the relative abundance of the corresponding protein in the two cell populations.

-

Key Considerations and Potential Pitfalls

While deuterated internal standards are powerful tools, their effective use requires careful consideration of several factors:

-

Isotopic Purity: The deuterated standard should have high isotopic enrichment to minimize the contribution of any unlabeled analyte.[11]

-

Chemical Purity: The standard must be free of chemical impurities that could interfere with the analysis.[11]

-

Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[3] Labeling on exchangeable sites like -OH, -NH, or -SH groups should be avoided.[1]

-

Isotope Effects: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time (the "isotope effect"). While usually minor, this can be significant if the analyte and internal standard do not co-elute perfectly, potentially exposing them to different matrix effects.

-

Mass Shift: A sufficient mass difference (typically at least 3-4 Da) between the analyte and the deuterated standard is necessary to avoid spectral overlap from the natural isotopic abundance of the analyte.[11]

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry. Their ability to mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for a wide range of potential errors, most notably matrix effects. By understanding the core principles of isotope dilution, adhering to rigorous experimental protocols, and being mindful of potential pitfalls, researchers, scientists, and drug development professionals can generate high-quality, reliable, and defensible quantitative data, which is the bedrock of sound scientific research and regulatory submissions.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. researchgate.net [researchgate.net]

- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 4. texilajournal.com [texilajournal.com]

- 5. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. toolify.ai [toolify.ai]

Preliminary Assessment of 22-Hydroxy Mifepristone-d6 in Biological Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preliminary assessment of 22-Hydroxy Mifepristone-d6, a deuterated stable isotope-labeled internal standard for the quantification of 22-Hydroxy Mifepristone (B1683876), a metabolite of Mifepristone. This document outlines the core information regarding its use in biological matrices, including detailed experimental protocols and data presentation derived from current scientific literature.

Introduction

Mifepristone (RU-486) is a synthetic steroid with antiprogestational and antiglucocorticoid properties.[1][2] It is widely used for medical termination of pregnancy and in the treatment of Cushing's syndrome.[2] Following administration, mifepristone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][3] This metabolism involves demethylation and hydroxylation, leading to the formation of several metabolites, including monodemethylated, didemethylated, and hydroxylated forms.[1][3] One of these significant metabolites is 22-Hydroxy Mifepristone.

The accurate quantification of mifepristone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in mass spectrometry-based quantification methods. 22-Hydroxy Mifepristone-d6 serves as an ideal internal standard for the analysis of 22-Hydroxy Mifepristone due to its similar chemical and physical properties, ensuring comparable extraction efficiency and ionization response, while its mass difference allows for clear differentiation in mass spectrometric detection.

Quantitative Data Summary

The following table summarizes the quantitative data for 22-Hydroxy Mifepristone found in a maternal blood sample following a self-induced pharmacological abortion. This data is derived from a study that utilized a validated UHPLC-QqQ-MS/MS method.[4][5]

| Analyte | Concentration (ng/mL) | Biological Matrix | Analytical Method | Internal Standard Used | Reference |

| 22-Hydroxy Mifepristone | 176.9 | Maternal Whole Blood | UHPLC-QqQ-MS/MS | 22-OH-mifepristone-d6 | [4][5] |

| Mifepristone | 557.4 | Maternal Whole Blood | UHPLC-QqQ-MS/MS | Mifepristone-d3 | [4][5] |

| N-desmethyl-mifepristone | 638.7 | Maternal Whole Blood | UHPLC-QqQ-MS/MS | N-desmethyl-mifepristone-d3 | [4][5] |

| N,N-didesmethyl-mifepristone | 144.5 | Maternal Whole Blood | UHPLC-QqQ-MS/MS | Not specified in detail | [4][5] |

Experimental Protocols

This section details the methodologies for the extraction and quantification of 22-Hydroxy Mifepristone from biological matrices, based on established and validated protocols.[4]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of mifepristone and its metabolites from human whole blood.

Materials:

-

Human whole blood sample

-

Internal Standard Mix Solution (containing 22-OH-mifepristone-d6 at a concentration of 1000 ng/mL)

-

0.5 M Ammonium (B1175870) carbonate solution (pH 9)

-

tert-Butyl-methyl ether

-

Methanol

-

Centrifuge tubes (12 mL)

-

Eppendorf tubes (2 mL)

-

Nitrogen evaporator

Procedure:

-

Pipette 200 µL of the human whole blood sample into a 12-mL plastic centrifuge tube.

-

Add 20 µL of the internal standard MIX solution (containing 22-OH-mifepristone-d6).

-

Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).

-

Perform liquid-liquid extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.

-

Centrifuge the samples at 1520 × g for 10 minutes at 4 °C.

-

Transfer the organic phase (upper layer) to a 2-mL Eppendorf tube.

-

Evaporate the organic phase to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the dried extract in 50 µL of methanol.

-

Transfer the reconstituted sample to a glass insert for UHPLC-MS/MS analysis.

Analytical Method: UHPLC-QqQ-MS/MS

This section outlines the conditions for the chromatographic separation and mass spectrometric detection of 22-Hydroxy Mifepristone.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple Quadrupole Mass Spectrometer (QqQ-MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase: A gradient of mobile phases, typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Appropriate for the UHPLC column dimensions.

-

Injection Volume: 2 µL[5]

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for 22-Hydroxy Mifepristone and 22-Hydroxy Mifepristone-d6 need to be determined and optimized. For example, the precursor ion for 22-hydroxy-mifepristone is m/z 446.[5]

-

MS Parameters:

Visualizations

Signaling Pathway and Metabolism

The following diagram illustrates the metabolic pathway of Mifepristone.

Caption: Metabolic pathway of Mifepristone.

Experimental Workflow

The diagram below outlines the general workflow for the analysis of 22-Hydroxy Mifepristone in a biological matrix.

Caption: General workflow for sample analysis.

Conclusion

22-Hydroxy Mifepristone-d6 is a critical tool for the accurate and reliable quantification of the active mifepristone metabolite, 22-Hydroxy Mifepristone, in biological matrices. The detailed experimental protocols for sample preparation and UHPLC-MS/MS analysis provided in this guide offer a solid foundation for researchers in pharmacology, toxicology, and clinical chemistry. The presented quantitative data, though limited to a single case study, highlights the presence of this metabolite at significant concentrations, underscoring the importance of its measurement in comprehensive pharmacokinetic and metabolic studies of mifepristone. Further research is warranted to establish a broader quantitative understanding of 22-Hydroxy Mifepristone across various biological matrices and patient populations.

References

- 1. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Mifepristone and its Metabolites in Human Blood using 22-Hydroxy Mifepristone-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mifepristone (B1683876) (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1][2] It is widely used for medical termination of early pregnancy and is also investigated for its potential in treating various other conditions, including Cushing's syndrome and certain types of cancer.[1][2] Accurate quantification of mifepristone and its active metabolites, such as N-desmethyl-mifepristone and 22-hydroxy-mifepristone, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[3][4]

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based assays, as they effectively compensate for variations in sample preparation and matrix effects.[3][5] This application note details a robust and sensitive UHPLC-QqQ-MS/MS method for the simultaneous quantification of mifepristone and its major metabolites in human whole blood, utilizing 22-Hydroxy Mifepristone-d6 as a component of the internal standard mixture.

Experimental

Materials and Reagents

-

Mifepristone and its metabolites (N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, 22-OH-mifepristone) analytical standards

-

22-Hydroxy Mifepristone-d6, Mifepristone-d3, and N-desmethyl-mifepristone-d3 internal standards

-

Methanol (B129727) (LC-MS grade)

-

Ammonium (B1175870) carbonate solution (0.5 M, pH 9)

-

Tert-butyl-methyl ether (TBME)

-

Human whole blood (blank)

Sample Preparation

A liquid-liquid extraction (LLE) procedure was employed for the extraction of analytes and internal standards from human whole blood.[3][5]

-

To a 200 µL aliquot of human whole blood in a plastic tube, add 20 µL of the internal standard mixture (containing 22-Hydroxy Mifepristone-d6, Mifepristone-d3, and N-desmethyl-mifepristone-d3 at a concentration of 1000 ng/mL each).[3][5]

-

Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).[3][5]

-

Add 2 mL of tert-butyl-methyl ether and vortex for 10 minutes to perform the liquid-liquid extraction.[3][5]

-

Centrifuge the samples at 1520 × g for 10 minutes at 4°C.[3][5]

-

Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[3][5]

-

Reconstitute the dried extract in 50 µL of methanol for UHPLC-MS/MS analysis.[3][5]

Instrumentation

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS) was used for the analysis.[3][5]

-

UHPLC System: Details to be specified based on available instrumentation.

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions

-

Chromatographic Column: A suitable reversed-phase column, such as a C18 column, should be used.

-

Mobile Phase: A gradient elution with methanol and water containing a suitable modifier is recommended.

-

Flow Rate: To be optimized for the specific column and system.

-

Injection Volume: 2 µL.[6]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Specific MRM transitions for the analytes and the internal standard, 22-Hydroxy Mifepristone-d6, need to be optimized for the specific mass spectrometer used.

Data Presentation

The developed method was validated for selectivity, linearity, precision, accuracy, recovery, and matrix effect.[3] The quantitative performance of the assay is summarized in the tables below.

Table 1: Method Validation Parameters [3]

| Parameter | Mifepristone | N-desmethyl-mifepristone | 22-OH-mifepristone | N,N-didesmethyl-mifepristone |

| Linear Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | 0.5 - 500 | 0.5 - 1000 |

| R² | >0.999 | >0.999 | >0.999 | >0.999 |

| LOQ (ng/mL) | 0.5 | 0.5 | 0.5 | 0.5 |

Table 2: Intra-day and Inter-day Precision and Accuracy [3]

| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Mifepristone | Low | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 |

| Mid | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 | |

| High | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 | |

| N-desmethyl-mifepristone | Low | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 |

| Mid | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 | |

| High | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 | |

| 22-OH-mifepristone | Low | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 |

| Mid | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 | |

| High | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 | |

| N,N-didesmethyl-mifepristone | Low | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 |

| Mid | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 | |

| High | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 |

Table 3: Recovery and Matrix Effect [3]

| Analyte | Recovery (%) | Matrix Effect (%) |

| Mifepristone | 96.3 - 114.7 | -3.0 to 14.7 |

| N-desmethyl-mifepristone | 96.3 - 114.7 | -3.0 to 14.7 |

| 22-OH-mifepristone | 96.3 - 114.7 | -3.0 to 14.7 |

| N,N-didesmethyl-mifepristone | 96.3 - 114.7 | -3.0 to 14.7 |

Experimental Workflow and Data Analysis

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. imedpub.com [imedpub.com]

sample preparation for 22-Hydroxy Mifepristone-d6 analysis in plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sample preparation and analysis of 22-Hydroxy Mifepristone-d6 in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two common sample preparation techniques are presented: liquid-liquid extraction (LLE) and protein precipitation (PPT). These methods are designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic and metabolic studies of mifepristone (B1683876).

Introduction

Mifepristone (RU-486) is a synthetic steroid with anti-progestational and anti-glucocorticoid properties. Its metabolism is a critical aspect of its pharmacological profile, with 22-Hydroxy Mifepristone being one of its major metabolites. The deuterated internal standard, 22-Hydroxy Mifepristone-d6, is essential for accurate quantification in biological matrices like plasma. This document outlines two effective sample preparation protocols for the analysis of this analyte, ensuring high recovery and minimal matrix effects for reliable LC-MS/MS analysis.

Experimental Protocols

Two primary methods for plasma sample preparation are detailed below: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

Method 1: Liquid-Liquid Extraction (LLE)

This method is adapted from a validated procedure for the analysis of mifepristone and its metabolites in whole blood and is suitable for plasma samples.[1][2][3][4]

Materials and Reagents:

-

Human plasma samples

-

22-Hydroxy Mifepristone-d6 internal standard (IS) working solution

-

0.5 M Ammonium (B1175870) carbonate solution (pH 9)

-

tert-Butyl methyl ether (MTBE)

-

Methanol (LC-MS grade)

-

Microcentrifuge tubes (2 mL)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen plasma samples at room temperature (approximately 25 ± 1°C) and vortex to ensure homogeneity.[5]

-

Pipette 200 µL of the plasma sample into a 2 mL microcentrifuge tube.

-

Add 20 µL of the 22-Hydroxy Mifepristone-d6 internal standard working solution.

-

Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).

-

Add 2 mL of tert-butyl-methyl ether.

-

Vortex the mixture for 10 minutes to ensure thorough extraction.

-

Centrifuge the samples at 1520 x g for 10 minutes at 4°C.[1]

-

Carefully transfer the upper organic phase to a clean 2 mL Eppendorf tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the dried extract in 50 µL of methanol.[1]

-

Transfer the reconstituted sample to a glass insert within an autosampler vial for UHPLC-QqQ-MS/MS analysis.[1]

Method 2: Protein Precipitation (PPT)

This is a simpler and faster alternative to LLE, suitable for high-throughput analysis.

Materials and Reagents:

-

Human plasma samples

-

22-Hydroxy Mifepristone-d6 internal standard (IS) working solution

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Microcentrifuge tubes (1.5 mL) or 96-well protein precipitation plates

-

Vortex mixer

-

Centrifuge (capable of >14,000 rpm for tubes) or vacuum manifold/centrifuge for plates

-

0.2 µm syringe filters (if using tubes)

-

Autosampler vials with inserts or 96-well collection plates

Procedure:

-

If frozen, thaw plasma samples on ice or in a 4°C refrigerator.[6]

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (e.g., containing 2 µg/mL of IS).[5]

-

Add 250-300 µL of ice-cold acetonitrile (a 2.5:1 or 3:1 ratio of ACN to plasma).[5][7]

-

Vortex the mixture vigorously for 30 seconds to 1 minute to ensure complete protein precipitation.[5]

-

Centrifuge the tubes for 10 minutes at 14,800 rpm (or a minimum of 20,000 x g) at 4°C to pellet the precipitated proteins.[5][6]

-

Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial.[5]

-

The sample is now ready for injection into the LC-MS/MS system.[5]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated UHPLC-QqQ-MS/MS method for the analysis of 22-Hydroxy Mifepristone, which utilized 22-OH-mifepristone-d6 as an internal standard.

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.5 ng/mL | [1][3][4] |

| Recovery | 96.3% – 114.7% | [1][3][4] |

| Matrix Effect | -3.0% – 14.7% | [1][3][4] |

| Intra-day Precision (RSD) | < 13.2% | [1][3][4] |

| Inter-day Precision (RSD) | < 13.2% | [1][3][4] |

| Intra-day Accuracy | Did not exceed ± 13.2% | [1][3][4] |

| Inter-day Accuracy | Did not exceed ± 13.2% | [1][3][4] |

| Coefficient of Determination (R²) | > 0.999 | [1][3][4] |

Visualized Experimental Workflow

Caption: Comparative workflow for LLE and PPT sample preparation.

Conclusion

The choice between Liquid-Liquid Extraction and Protein Precipitation depends on the specific requirements of the study. LLE offers a cleaner extract, potentially reducing matrix effects and improving sensitivity, but is more time-consuming.[1][2][3][4] PPT is a rapid and straightforward method, well-suited for high-throughput screening, though it may result in a higher matrix load.[5][7][8] Both protocols, when followed carefully, provide reliable and reproducible results for the quantification of 22-Hydroxy Mifepristone-d6 in plasma, supporting pharmacokinetic and drug metabolism research.

References

- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. a protein precipitation extraction method [protocols.io]

- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. agilent.com [agilent.com]

Application Note & Protocol: Quantification of 22-Hydroxy Mifepristone in Human Urine using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mifepristone (B1683876) (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1] It is primarily used in combination with a prostaglandin (B15479496) analog for medical termination of pregnancy and also for the management of hyperglycemia in patients with Cushing's syndrome.[2] The metabolism of mifepristone is extensive, occurring primarily in the liver via N-demethylation and terminal hydroxylation, with the majority of metabolites excreted in the feces (around 83%) and a smaller portion in the urine (around 9%).[3][4] One of the major metabolites is 22-hydroxy mifepristone. Monitoring the urinary concentrations of mifepristone and its metabolites is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.

This document provides a detailed protocol for the quantification of 22-hydroxy mifepristone in human urine using a stable isotope-labeled internal standard (22-hydroxy mifepristone-d6) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[5]

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

22-hydroxy mifepristone analytical standard

-

22-hydroxy mifepristone-d6 (B12366929) (internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free)

-

-

Enzymatic Hydrolysis:

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Sodium acetate (B1210297) buffer (pH 5.0)

-

-

Solid-Phase Extraction (SPE):